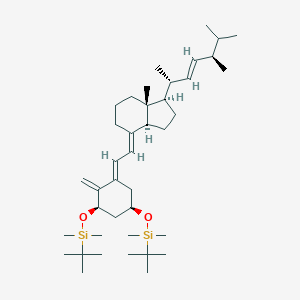

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)] is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique chemical properties, including thermal stability, flexibility, and resistance to oxidation and chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of organosilicon compounds typically involves the reaction of silicon-containing precursors with organic molecules. Common methods include:

Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.

Grignard Reaction: The reaction of organomagnesium halides with silicon halides.

Direct Synthesis: The reaction of silicon with organic halides in the presence of a catalyst.

Industrial Production Methods

Industrial production of organosilicon compounds often involves large-scale hydrosilylation processes, utilizing catalysts such as platinum or rhodium to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

Organosilicon compounds can undergo various chemical reactions, including:

Oxidation: Conversion to silanols or siloxanes.

Reduction: Formation of silanes.

Substitution: Replacement of organic groups attached to silicon.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ozone.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Platinum, rhodium, palladium.

Major Products Formed

Silanols: Resulting from oxidation.

Siloxanes: Formed through condensation of silanols.

Silanes: Produced via reduction reactions.

科学的研究の応用

Organosilicon compounds have diverse applications in scientific research, including:

Chemistry: Used as intermediates in organic synthesis and as catalysts.

Biology: Employed in the development of biocompatible materials and drug delivery systems.

Medicine: Utilized in the formulation of pharmaceuticals and medical devices.

Industry: Applied in the production of sealants, adhesives, and coatings.

作用機序

The mechanism of action of organosilicon compounds often involves interactions with biological molecules or materials, leading to changes in their physical or chemical properties. For example, in drug delivery systems, organosilicon compounds can enhance the stability and bioavailability of therapeutic agents.

類似化合物との比較

Similar Compounds

Siloxanes: Known for their flexibility and thermal stability.

Silanes: Simple silicon-hydrogen compounds used in various chemical reactions.

Silicones: Polymers with repeating siloxane units, widely used in consumer products.

Uniqueness

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)] is unique due to its complex structure, which may impart specific chemical and physical properties not found in simpler organosilicon compounds.

生物活性

The compound ((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research and data.

Key Properties

- CAS Number : 1023889-38-4

- Molecular Formula : C₃₁H₅₄O₄Si₂

- Molecular Weight : 554.93 g/mol

Antiviral Properties

Research indicates that compounds with similar structural motifs have shown promising antiviral activity. For instance, studies on related compounds have demonstrated significant inhibition of HIV-1 protease, suggesting that this compound may also exhibit similar properties. The design of inhibitors often focuses on enhancing ligand-backbone interactions to improve binding affinity and specificity towards viral enzymes .

Anticancer Activity

Natural compounds often serve as templates for anticancer drug development. Compounds structurally related to the target molecule have been studied for their ability to inhibit cellular adhesion and migration of cancer cells. For example, certain derivatives have been shown to suppress EGF-induced cell adhesion and actin filament reorganization in cancer cell lines . This suggests potential pathways through which the compound could exert anticancer effects.

The biological mechanisms through which this compound may act include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell adhesion and migration, crucial for tumor metastasis.

Study 1: HIV Protease Inhibition

A study evaluated a series of compounds with structural similarities to the target molecule for their ability to inhibit HIV protease. The most potent inhibitors exhibited Ki values in the low picomolar range and displayed significant antiviral activity against resistant strains of HIV . This suggests a potential for the target compound in developing antiviral therapies.

Study 2: Anticancer Efficacy

Another investigation focused on the effects of related compounds on breast cancer cell lines (e.g., MCF-7). Results indicated that these compounds could significantly reduce cell viability and inhibit migration . Further exploration into the specific mechanisms revealed modulation of Rho/ROCK signaling pathways as a possible mode of action.

Summary of Biological Activities

特性

IUPAC Name |

[(1R,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/b20-19+,32-21+,33-22+/t29-,30+,34+,35+,36-,37+,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCDRCBBCZLXBO-VIQBILSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。